[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Overview
Description
[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone is a synthetic compound that has garnered interest due to its potential biological activities. It is characterized by the presence of a quinoline ring, a piperazine moiety, and a fluorophenyl group, making it a versatile molecule for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone involves multiple steps:
Acrylation without base:
Cyclisation: The intermediate undergoes cyclisation to form the quinoline ring.
Hydrolysis: The cyclised product is then hydrolyzed to introduce the necessary functional groups.
Decarboxylation: This step removes a carboxyl group from the intermediate.
Electrophilic Chlorination: Chlorine is introduced to the quinoline ring.
Chloro-amine Coupling: The final step involves coupling the chlorinated intermediate with various substituted benzoyl chloride derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring.
Reduction: Reduction reactions can occur at the piperazine moiety.
Substitution: The fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated solvents and catalysts like palladium on carbon can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the quinoline ring.
Reduction: Reduced forms of the piperazine moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against both gram-positive and gram-negative bacteria .
Medicine
In medicine, the compound is being investigated for its potential as an anti-HIV agent. Its ability to inhibit certain enzymes makes it a candidate for further drug development .
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.
Mechanism of Action
The mechanism of action of [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring is known to intercalate with DNA, disrupting replication and transcription processes. The piperazine moiety can interact with various proteins, inhibiting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-chlorophenyl)methanone
- [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone
Uniqueness
Compared to similar compounds, [4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone exhibits unique properties due to the presence of the fluorophenyl group. This group enhances its lipophilicity and ability to penetrate cell membranes, making it more effective in biological applications.
Properties
IUPAC Name |
[4-(7-chloroquinolin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O/c21-15-3-6-17-18(13-15)23-8-7-19(17)24-9-11-25(12-10-24)20(26)14-1-4-16(22)5-2-14/h1-8,13H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRWGQUEHBOYQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164629 | |
Record name | [4-(7-Chloro-4-quinolinyl)-1-piperazinyl](4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774551-32-5 | |
Record name | [4-(7-Chloro-4-quinolinyl)-1-piperazinyl](4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774551-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(7-Chloro-4-quinolinyl)-1-piperazinyl](4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201164629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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